3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBWRVLAMJTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with oxirane under basic conditions to introduce the oxolane ring.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done via a nucleophilic aromatic substitution reaction where a suitable fluorinated benzene derivative is reacted with the piperidine intermediate.
Amidation Reaction: The final step is the formation of the amide bond. This is typically achieved by reacting the fluorophenyl-piperidine intermediate with a suitable acyl chloride or anhydride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features suggest it could interact with various receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating conditions such as neurological disorders, inflammation, or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s fluorophenyl group may enhance its binding affinity and specificity, while the piperidine and oxolane rings could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities (propanamide core, fluorophenyl/aryl groups, piperidine derivatives) but differ in substituents and pharmacological profiles:
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₆FN₂O₂ | 348.43 | Not reported | ~3.2 (estimated) | Low in water |
| 4-Fluoroisobutyrfentanyl | C₂₃H₂₈FN₂O | 380.48 | Not reported | ~4.1 | Lipophilic |
| 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide | C₂₁H₂₄ClFN₂O₂ | 390.90 | Not reported | ~3.8 | Moderate in DMSO |
| N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C₂₂H₂₆FN₂O | 368.46 | Not reported | ~3.9 | Lipophilic |
| 3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) | C₂₂H₂₇N₂O₂ | 363.47 | 163.6–165.5 | ~2.7 | Soluble in MeOH |
Notes:
Pharmacological and Regulatory Insights
- Receptor Affinity: Fluorophenyl-propanamide derivatives often target µ-opioid receptors (e.g., fentanyl analogs).
- Regulatory Status : Compounds with phenethyl-piperidine motifs (e.g., 4-Fluoroisobutyrfentanyl) are controlled substances due to opioid-like activity. The target compound’s oxolan-3-yl group may circumvent current regulations, but structural similarity warrants caution .
- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3-(2-fluorophenyl)propanoic acid and 1-(oxolan-3-yl)piperidin-4-ylmethanamine, similar to methods in and .
Biological Activity
3-(2-Fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A 2-fluorophenyl group, which may enhance its binding affinity to biological targets.
- A piperidine ring, known for its role in various pharmacological activities.
- An oxolane (tetrahydrofuran) moiety that contributes to its chemical stability and solubility.
Structural Overview
| Component | Description |
|---|---|
| 2-Fluorophenyl | Aromatic ring with a fluorine substituent, potentially increasing lipophilicity. |
| Piperidine | Saturated six-membered ring contributing to biological activity. |
| Oxolane | Five-membered ring that enhances molecular flexibility. |
Antimicrobial Properties
Initial studies indicate that this compound exhibits antimicrobial activity . This activity can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Potential
Research has also suggested potential anticancer properties . The compound may induce apoptosis in cancer cells or inhibit tumor growth through the modulation of specific signaling pathways. Further investigations are necessary to elucidate these mechanisms.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological effects of this compound:
- Study on Piperidine Derivatives : A study demonstrated that piperidine derivatives possess significant anticancer activity by targeting specific kinases involved in cell proliferation .
- Antimicrobial Screening : Compounds with similar structural features have shown effectiveness against a range of bacterial strains, suggesting a possible broad-spectrum antimicrobial effect for this compound .
- Fluorinated Compounds : Research indicates that fluorinated compounds often exhibit enhanced pharmacological properties due to increased metabolic stability and altered receptor affinity .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-oxolane intermediate. Critical steps include:
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to link the fluorophenylpropanoyl moiety to the piperidine-methylamine intermediate .
- Protective group strategies : Protect reactive groups (e.g., amines) during intermediate synthesis to avoid side reactions .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C optimize coupling efficiency, while elevated temperatures (50–80°C) may accelerate cyclization steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Identify fluorophenyl (δ 7.1–7.4 ppm for aromatic protons), piperidine (δ 2.5–3.5 ppm for methylene groups), and oxolane (δ 3.7–4.2 ppm for ether-linked protons) .
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected ~375.4 g/mol for C₂₀H₂₆FNO₃) with <2 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data observed across studies?
Contradictions may arise from:
- Purity variability : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing oxolane with tetrahydrofuran) to identify critical pharmacophores .
Advanced: What computational methods are used to predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Screen against targets (e.g., GPCRs, kinases) using the fluorophenyl group as a hydrophobic anchor .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the amide group and catalytic residues .
Basic: What are the stability considerations for this compound under various storage conditions?
- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis of the amide bond .
- Decomposition indicators : Monitor via TLC/HPLC for new peaks; instability in DMSO >1 week suggests limited shelf life .
Advanced: How to design SAR studies to optimize the propanamide moiety for enhanced target affinity?
- Substituent variation : Replace the fluorophenyl group with chloro- or trifluoromethylphenyl to assess electronic effects .
- Bioisosteres : Substitute the propanamide with a sulfonamide or urea group to improve solubility while retaining H-bonding capacity .
Basic: What are the recommended purification techniques for this compound, and how is purity validated?
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced: How to address low solubility in aqueous media during in vitro assays?
- Co-solvents : Use ≤0.1% DMSO to maintain solubility without cytotoxicity .
- Prodrug strategy : Introduce phosphate esters at the oxolane oxygen to enhance hydrophilicity .
Basic: What are the primary metabolic pathways predicted for this compound, and how are they assessed?
- Predicted pathways : Hepatic CYP3A4-mediated oxidation of the piperidine ring and amide hydrolysis .
- Assessment : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS .
Advanced: What strategies mitigate off-target effects observed in phenotypic screening?
- Selectivity profiling : Use kinase/GPCR panels to identify off-target binding .
- Structural simplification : Remove the oxolane ring to reduce promiscuity while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
